molecular formula C8H6ClIN2S B8817314 6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole CAS No. 1219741-22-6

6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B8817314
CAS No.: 1219741-22-6
M. Wt: 324.57 g/mol
InChI Key: MZRYEOHHJIRTFJ-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H6ClIN2S and its molecular weight is 324.57 g/mol. The purity is usually 95%.
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Properties

CAS No.

1219741-22-6

Molecular Formula

C8H6ClIN2S

Molecular Weight

324.57 g/mol

IUPAC Name

6-chloro-5-iodo-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H6ClIN2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12)

InChI Key

MZRYEOHHJIRTFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (0.22 g, 1.61 mmol), followed by iodomethane (0.1 mL, 1.61 mmol), was added to a solution of 5-chloro-6-iodo-1,3-dihydro-2H-benzimidazole-2-thione (1 g, 3.22 mmol) in acetone (20 mL) at 0° C. The reaction was stirred at rt for 1 h. Additional K2CO3 (1.61 mmol) and iodomethane (1.61 mmol) were added. The reaction was stirred at rt overnight, then the volatiles were removed and the residue was partitioned between EtOAc and water. Concentration of the EtOAc layer afforded the desired product as a white foam, which was used in the next step without further purification.
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.61 mmol
Type
reactant
Reaction Step Four
Quantity
1.61 mmol
Type
reactant
Reaction Step Four

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